4-Chloro-2-nitrophenol

Thermochemistry Process Safety Reaction Energetics

This ortho-nitro/para-chloro isomer is the sole precursor to 2-amino-4-chlorophenol [95-85-2] for Chlorzoxazone API synthesis. Isomeric substitution with 2-chloro-4-nitrophenol produces the wrong regioisomer, invalidating the synthesis. For azo dyes, this substitution pattern uniquely determines diazonium salt electronics, chromophore shade, and fastness. Validated HPLC impurity profiling for ANDA submissions requires certified 4-chloro-2-nitrophenol reference standards with USP/EP traceability. Process optimization: chlorination without amine catalysts achieves >90% yield and 9:1 para-selectivity (US Patent 4,827,047). Specify exact CAS 89-64-5 to ensure synthetic and regulatory success.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 89-64-5
Cat. No. B165678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitrophenol
CAS89-64-5
Synonyms2-nitro-4-chlorophenol
4-chloro-2-nitrophenol
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])O
InChIInChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
InChIKeyNWSIFTLPLKCTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.12e-04 M

4-Chloro-2-nitrophenol (CAS 89-64-5) – Key Intermediate for Dyes, Pharma, and Agrochemical Synthesis


4-Chloro-2-nitrophenol (CAS 89-64-5) is a chlorinated nitrophenol isomer [1] characterized by a nitro group at the ortho position and a chlorine atom at the para position relative to the phenolic hydroxyl. This yellow crystalline solid (melting point 88–89°C [2]) serves as a versatile building block in the synthesis of azo dyes, pharmaceuticals, and agrochemicals . Its distinct substitution pattern imparts unique reactivity and selectivity profiles that cannot be matched by other chloronitrophenol isomers, making it a critical material for specific industrial and research applications.

Why 4-Chloro-2-nitrophenol Cannot Be Substituted by Other Chloronitrophenol Isomers


Chloronitrophenol isomers share the same molecular formula (C6H4ClNO3) but exhibit markedly different physical, thermochemical, and reactivity profiles due to the relative positions of the chlorine and nitro substituents [1]. These differences directly impact synthetic outcomes, purification behavior, and downstream product quality. For example, 2-chloro-4-nitrophenol (CAS 619-08-9) has a higher melting point and distinct enthalpy of formation , while the selectivity of electrophilic aromatic substitution varies dramatically depending on the isomer [2]. Substituting one isomer for another without rigorous validation can lead to failed reactions, off-target byproducts, and non-compliance in regulated analytical workflows. The following quantitative evidence underscores why 4-chloro-2-nitrophenol must be specified by exact CAS number for critical applications.

Quantitative Differentiation of 4-Chloro-2-nitrophenol Against Closest Analogs


Thermochemical Stability: Enthalpy of Formation vs. 2-Chloro-4-nitrophenol

The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) for 4-chloro-2-nitrophenol is significantly more negative than that of its positional isomer 2-chloro-4-nitrophenol, indicating greater thermodynamic stability [1]. This difference impacts the energy balance of industrial syntheses and can influence reaction feasibility under specific conditions.

Thermochemistry Process Safety Reaction Energetics

Melting Point Differentiation Enables Distinct Purification and Handling Strategies

4-Chloro-2-nitrophenol exhibits a melting point of 88–89°C [1], which is approximately 20–24°C lower than that of 2-chloro-4-nitrophenol (110–112°C) . This substantial difference in thermal behavior provides a practical means for identity confirmation and purity assessment during procurement and in-process quality control.

Purification Crystallization Quality Control

Regioselectivity Advantage in Chlorination of Ortho-Nitrophenol

When ortho-nitrophenol is chlorinated with gaseous chlorine in the absence of an amine catalyst, 4-chloro-2-nitrophenol is formed with high regioselectivity, achieving a 90% yield in the first stage of chlorination [1]. In contrast, the presence of an amine catalyst shifts selectivity dramatically toward 2-chloro-6-nitrophenol (66% yield, ortho/para ratio 2.3), demonstrating that 4-chloro-2-nitrophenol is the kinetically favored product under uncatalyzed conditions.

Synthetic Selectivity Process Chemistry Isomer Control

Analytical Reference Standard for Chlorzoxazone Impurity Profiling

4-Chloro-2-nitrophenol is specified as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of the skeletal muscle relaxant Chlorzoxazone [1]. Other chloronitrophenol isomers are not similarly recognized in pharmacopeial impurity profiling for this drug substance.

Analytical Method Validation Pharmaceutical QC Regulatory Compliance

Optimal Procurement Scenarios for 4-Chloro-2-nitrophenol


Synthesis of 2-Amino-4-chlorophenol for Chlorzoxazone API Manufacturing

4-Chloro-2-nitrophenol is reduced to 2-amino-4-chlorophenol [95-85-2], a key intermediate in the synthesis of Chlorzoxazone, a centrally acting skeletal muscle relaxant [1]. The purity of the starting nitrophenol directly influences the yield and purity of the final API. Using an isomer such as 2-chloro-4-nitrophenol would produce 2-amino-5-chlorophenol, a different regioisomer that is not a precursor to Chlorzoxazone, rendering the synthesis invalid. High-purity (>99%) 4-chloro-2-nitrophenol is essential for meeting pharmacopeial standards [2].

Production of Azo Dyes Requiring Ortho-Amino-Para-Chlorophenol Core

As a dye intermediate, 4-chloro-2-nitrophenol is converted to o-amino-p-chlorophenol, which is then diazotized and coupled to form azo dyes with specific coloristic and fastness properties [1]. The substitution pattern determines the electronic characteristics of the diazonium salt and the final chromophore. Substituting a different chloronitrophenol isomer would alter the coupling position and yield dyes with different shades, substantivity, and lightfastness, making 4-chloro-2-nitrophenol non-substitutable for formulations requiring this exact core structure [2].

Analytical Method Validation and QC Release Testing for Chlorzoxazone

Regulatory submissions for Chlorzoxazone (ANDA) require validated HPLC methods for impurity profiling. 4-Chloro-2-nitrophenol is a recognized related substance that must be resolved and quantified [1]. Laboratories performing stability-indicating assays must procure certified reference standards of 4-chloro-2-nitrophenol with full traceability to USP or EP standards. Use of any other chloronitrophenol isomer would compromise method specificity and fail regulatory audit [2].

Molten-State Chlorination of Ortho-Nitrophenol to Maximize 4-Chloro-2-nitrophenol Yield

Industrial chemists optimizing the chlorination of ortho-nitrophenol for 4-chloro-2-nitrophenol production should operate without amine catalysts to achieve the 90% yield and 9:1 selectivity ratio documented in US Patent 4,827,047 [1]. This process knowledge is critical for minimizing waste and maximizing throughput. Attempting the same reaction with an amine present would divert selectivity toward 2-chloro-6-nitrophenol, resulting in a different product slate and requiring additional purification steps.

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